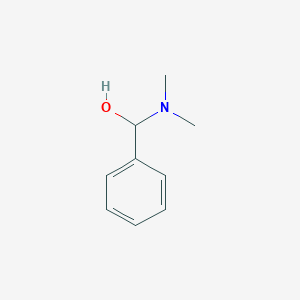

Dimethylamino(phenyl)methanol

Description

Contextualization within Organonitrogen Compound Chemistry

Organonitrogen compounds, which are organic compounds containing a carbon-nitrogen bond, are fundamental to a vast array of chemical and biological processes. ebi.ac.uk Dimethylamino(phenyl)methanol is a tertiary amine and an alcohol, placing it within a class of compounds that are crucial building blocks in organic synthesis. bldpharm.com The presence of the dimethylamino group, a strong electron-donating group, significantly influences the reactivity of the aromatic ring and the benzylic alcohol moiety. This electronic effect makes the compound a valuable precursor and intermediate in the synthesis of more complex nitrogen-containing molecules. smolecule.com

Significance in Benzylic Alcohol Chemistry

Benzylic alcohols are a class of organic compounds that feature a hydroxyl group attached to a benzylic carbon atom. apolloscientific.co.uk They are known for their versatile reactivity, and this compound is no exception. The hydroxyl group can undergo various transformations, such as oxidation to form ketones or substitution reactions. smolecule.com The stability of the corresponding benzylic carbocation, enhanced by the electron-donating dimethylamino group, is a key factor in many of its reactions. This stability facilitates reactions that might be more challenging with other benzylic alcohols.

Overview of Research Trajectories

Research involving this compound has explored several key areas. A significant focus has been on its utility as a synthetic intermediate. For instance, it has been used in the synthesis of various organic molecules, including those with potential pharmaceutical applications. lookchem.com Studies have also investigated its role in the formation of stable carbocations, which are important in mechanistic organic chemistry. More recent research has explored its application in materials science, particularly in the development of fluorescent materials and organic electronics. solubilityofthings.com

Physicochemical Properties

The physical and chemical characteristics of this compound are foundational to its application and reactivity.

| Property | Value |

| Molecular Formula | C15H17NO |

| Molecular Weight | 227.31 g/mol |

| Melting Point | 69-70 °C |

| Boiling Point | 386.4°C at 760 mmHg |

| Density | 1.108 g/cm3 |

| Appearance | Powder |

| IUPAC Name | 4-(dimethylamino)phenylmethanol |

The data in this table is compiled from various sources. biosynth.comamericanelements.com

Synthesis and Reactions

The synthesis of this compound can be achieved through several routes. One common method involves the reaction of 4-(dimethylamino)benzaldehyde (B131446) with a phenyl-containing organometallic reagent, such as a Grignard reagent. biosynth.com

Key Reactions

This compound participates in a variety of chemical reactions, making it a versatile reagent in organic synthesis.

Oxidation: The benzylic alcohol can be oxidized to the corresponding ketone, 4-(dimethylamino)phenylmethanone, using common oxidizing agents.

Substitution: The hydroxyl group can be replaced by other functional groups through nucleophilic substitution reactions. The formation of a stable benzylic carbocation facilitates these reactions.

Condensation Reactions: It can undergo condensation reactions with various nucleophiles. For example, its reaction with methyl isobutyrate silyl (B83357) enol ether, promoted by 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), yields methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. researchgate.netmdpi.com This reaction proceeds through the formation of the highly stable Michler's hydrol blue cation. mdpi.com

Research Applications

The unique properties of this compound have led to its use in several areas of chemical research.

Catalysis

While not a catalyst itself, this compound is a precursor to compounds that can act as catalysts or ligands in catalytic systems. The nitrogen and oxygen atoms can coordinate with metal centers, making its derivatives of interest in the development of new catalysts.

Materials Science

The structural framework of this compound is found in molecules with interesting photophysical properties. For instance, related compounds exhibit fluorescence, making them candidates for use in organic light-emitting diodes (OLEDs) and other electronic materials. solubilityofthings.com The electron-donating nature of the dimethylamino group is crucial for these applications. solubilityofthings.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

dimethylamino(phenyl)methanol |

InChI |

InChI=1S/C9H13NO/c1-10(2)9(11)8-6-4-3-5-7-8/h3-7,9,11H,1-2H3 |

InChI Key |

GALLYJPJRSKTMN-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(C1=CC=CC=C1)O |

Synonyms |

4-dimethylaminobenzyl alcohol N,N-dimethylaminobenzyl alcohol |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes

Established Synthetic Pathways

Traditional methods for synthesizing Dimethylamino(phenyl)methanol and its analogues rely on fundamental organic reactions that have been refined over decades. These include alkylation, Grignard reactions, and condensation reactions.

Direct alkylation and etherification represent fundamental strategies in organic synthesis for forming C-N and C-O bonds, respectively. In the context of synthesizing derivatives of this compound, direct alkylation could involve the reaction of a phenol (B47542) derivative with an appropriate alkyl halide in the presence of a base. evitachem.com The Williamson ether synthesis, a classic etherification method, proceeds via a nucleophilic substitution mechanism. organic-chemistry.org

Another approach involves the chemoselective conversion of benzyl (B1604629) alcohols into their corresponding methyl or ethyl ethers. organic-chemistry.org This can be achieved using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) in conjunction with dimethyl sulfoxide (B87167) (DMSO) in methanol (B129727) or ethanol. organic-chemistry.org While these are general methods, they form the basis for potential synthetic routes to ether derivatives of this compound. For instance, the synthesis of Phenyl(4-(phenylamino)phenyl)methanol can be achieved through methods including the direct alkylation of phenol derivatives. evitachem.com

Table 1: General Alkylation and Etherification Reactions

| Reaction Type | Reactants | Reagents | Product Type |

|---|---|---|---|

| Direct Alkylation | Phenol derivative, Alkyl halide | Base | Phenylamino-substituted methanol |

| Etherification | Benzyl alcohol | 2,4,6-trichloro-1,3,5-triazine (TCT), DMSO, Methanol/Ethanol | Benzyl methyl/ethyl ether |

Grignard reactions are a cornerstone for the formation of carbon-carbon bonds and are widely used to synthesize alcohols. The synthesis of (4-(Dimethylamino)phenyl)(phenyl)methanol can be successfully achieved by reacting 4-N,N-dimethylaminobenzaldehyde with a phenylmagnesium bromide (PhMgBr) Grignard reagent. researchgate.net This reaction provides a direct route to the target benzylic alcohol. researchgate.net

The general utility of Grignard reagents extends to the synthesis of various complex alcohols. For example, the Grignard reagent derived from 4-bromo-N,N-dimethylaniline is a key intermediate. researchgate.net Similarly, reacting a Mannich base with a Grignard reagent is a method used to produce derivatives like (RR,SS)-2-(dimethylamino)methyl!-1-(3-methoxyphenyl)cyclohexanol. google.com The synthesis of (2-nitrophenyl)methanol derivatives also employs the addition of phenylmagnesium chloride to the corresponding aldehyde precursors. rsc.org

Table 2: Examples of Grignard Reagent-Mediated Syntheses

| Product | Aldehyde/Ketone Precursor | Grignard Reagent | Solvent | Findings | Citation |

|---|---|---|---|---|---|

| (4-(Dimethylamino)phenyl)(phenyl)methanol | 4-N,N-dimethylaminobenzaldehyde | Phenylmagnesium Bromide (PhMgBr) | Diethyl ether | Successful synthesis of the target benzylic alcohol. | researchgate.net |

| (2-Nitrophenyl)(phenyl)methanol Derivatives | Various aldehyde precursors | Phenylmagnesium Chloride (PhMgCl) | Tetrahydrofuran (THF) | Products prepared by direct addition of the Grignard reagent. | rsc.org |

| Tris(2-(dimethylamino)phenyl)methanol | N/A | Grignard reagent from 4-bromo-N,N-dimethylaniline | N/A | The Grignard reagent is readily prepared from the bromo-precursor. | researchgate.net |

Condensation reactions, where two molecules combine with the elimination of a small molecule like water, are another established route. The synthesis of chalcone (B49325) derivatives, for instance, often proceeds via a Claisen-Schmidt condensation of an aryl ketone with an aromatic aldehyde. nih.gov

In a more relevant context, the synthesis of 4-(Dimethylamino)phenylmethanol can be approached through the condensation of 4-dimethylaminophenyl methyl ether and phenylmagnesium bromide, catalyzed by pyridine (B92270). biosynth.com Another synthetic sequence involves the condensation of 4-(dimethylamino)benzaldehyde (B131446) with a pyridine derivative to form a ketone precursor, which is subsequently reduced to the methanol derivative. vulcanchem.com These methods highlight the versatility of condensation reactions in building complex molecular architectures from simpler phenyl-containing precursors.

Table 3: Condensation Reactions for Synthesizing Phenylmethanol Derivatives

| Precursor 1 | Precursor 2 | Catalyst/Conditions | Intermediate/Product | Citation |

|---|---|---|---|---|

| 4-Dimethylaminophenyl methyl ether | Phenylmagnesium bromide | Pyridine | 4-(Dimethylamino)phenylmethanol | biosynth.com |

| 4-(Dimethylamino)benzaldehyde | Pyridine derivative | N/A | Ketone precursor | vulcanchem.com |

| Acetophenone derivative | Benzaldehyde (B42025) derivative | 40% NaOH in Ethanol | Chalcone derivative | nih.gov |

Grignard Reagent-Mediated Syntheses

Advanced Synthetic Strategies

Modern synthetic chemistry aims to develop more efficient, economical, and environmentally benign processes. These advanced strategies often feature novel catalysts, milder reaction conditions, or multi-step sequences conducted in a single pot.

A significant advancement in synthetic methodology is the development of reactions that proceed without the need for metal catalysts or other additives. An example is the synthesis of methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. mdpi.comresearchgate.net This is achieved through the alkylation of a methyl isobutyrate silyl (B83357) enol ether with bis[4-(dimethylamino)phenyl]methanol. mdpi.comresearchgate.netdoaj.org

The reaction is facilitated by using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a solvent and a reaction promoter. mdpi.comresearchgate.net The process is notable for its high atom economy, generating only water as a by-product, and proceeds under smooth conditions (40 °C) to give the product in good yield (62%). mdpi.comresearchgate.net The proposed mechanism involves the HFIP-mediated dehydroxylation of the benzylic alcohol, which then reacts with the silyl enol ether. researchgate.net

Table 4: Metal- and Additive-Free Synthesis of a Bis[4-(dimethylamino)phenyl]methanol Derivative

| Reactant 1 | Reactant 2 | Promoter/Solvent | Temperature | Yield | Findings | Citation |

|---|---|---|---|---|---|---|

| Bis[4-(dimethylamino)phenyl]methanol | Methyl isobutyrate silyl enol ether | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | 40 °C | 62% | Reaction proceeds smoothly with high atom economy, producing water as the only by-product. | mdpi.comresearchgate.net |

Complex molecules like this compound derivatives are often synthesized via multi-step pathways that allow for the careful construction of the target structure. Continuous flow techniques are increasingly used for multi-step synthesis, enabling multiple reaction steps to be combined into a single, automated operation without the need for intermediate work-ups and purifications. researchgate.net

A specific laboratory-scale, multi-step synthesis involves the initial formation of a ketone intermediate through the condensation of 4-(dimethylamino)benzaldehyde with a pyridine derivative. vulcanchem.com This ketone is then reduced, often using a rhodium catalyst, to yield the final methanol product. vulcanchem.com

Another elaborate multi-step route was used to synthesize (2-aminophenyl)(phenyl)methanol. rsc.org The synthesis began with the protection of aniline (B41778) using a Boc group, followed by ortho-lithiation with tert-butyllithium (B1211817) and subsequent reaction with benzaldehyde to form the alcohol. The final product was obtained after a two-step deprotection process. rsc.org

Table 5: Examples of Multi-Step Synthetic Sequences

| Target Compound | Step 1 | Step 2 | Key Reagents | Citation |

|---|---|---|---|---|

| 4-(Dimethylamino)phenylmethanol | Condensation of 4-(dimethylamino)benzaldehyde with a pyridine derivative to form a ketone. | Reduction of the ketone intermediate. | Rhodium catalyst | vulcanchem.com |

| (2-Aminophenyl)(phenyl)methanol | Ortho-lithiation of Boc-protected aniline and reaction with benzaldehyde. | Two-step deprotection. | tert-Butyllithium, Trifluoroacetic acid, KOH | rsc.org |

Chemo- and Regioselective Synthesis Considerations

Achieving chemo- and regioselectivity is a critical aspect of synthesizing asymmetrically substituted (Dimethylamino)phenyl)methanol derivatives. This involves selectively reacting one functional group in the presence of others or controlling the position of a new bond on a molecule.

One prominent strategy is the reductive amination of ketone intermediates. This method allows for the selective formation of the aminomethanol (B12090428) moiety. For instance, in the synthesis of [3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-methanol, a ketone intermediate is reacted with dimethylamine (B145610) and a reducing agent like sodium cyanoborohydride (NaBH₃CN). The chemoselectivity of this reaction is high, targeting the carbonyl group for amination while leaving other functional groups, such as the trifluoromethyl group, intact. Maintaining low temperatures (0–5°C) and controlling the pH (7–8) are crucial to minimize side reactions and ensure selectivity.

Palladium-catalyzed coupling reactions offer another route where regioselectivity is paramount. For example, a pyridine intermediate can undergo a palladium-catalyzed cross-coupling with a benzyl alcohol derivative to form the desired product. The specific positions of the coupling are dictated by the initial placement of halide and organometallic or boronic acid functional groups on the reacting molecules.

In reactions involving π-nucleophiles like arenes with aldehydes, catalyzed by Lewis acids such as aluminum bromide (AlBr₃), selectivity can be a significant challenge. rsc.org While the goal is often the formation of the desired carbinol, the reaction can be susceptible to over-alkylation, leading to the formation of triarylmethane byproducts. rsc.org This occurs due to the facile generation and stability of the carbocation intermediate, which can react with a second nucleophile. rsc.org Retarding this secondary reaction is difficult, though its extent can be reduced. rsc.org

Strategies for achieving chemo-, diastereo-, and regioselectivity often involve combining multiple mechanistically distinct bond-forming processes in a tandem approach. core.ac.uknih.gov The choice of catalysts, starting materials with specific activating or directing groups, and precise reaction conditions are all essential for directing the reaction toward the desired isomer with high selectivity. mdpi.comacs.org

Optimization of Reaction Conditions for Enhanced Yields

Optimizing reaction conditions is fundamental to maximizing the yield and purity of this compound. This involves a systematic investigation of various parameters, including solvent systems, catalysts, temperature, and reaction duration. Methodologies like Design of Experiments (DoE) can be employed to efficiently screen for factors that significantly affect the reaction output and to identify optimal conditions. acs.org

The choice of solvent is critical as it can influence reactant solubility, stabilize intermediates, and affect reaction rates.

Commonly used solvents in the synthesis of (Dimethylamino)phenyl)methanol derivatives include:

Anhydrous Dimethylformamide (DMF) : Often used in nucleophilic substitution reactions, DMF is effective at stabilizing alkoxide intermediates. It is also a common solvent for palladium-catalyzed coupling reactions.

Tetrahydrofuran (THF) : Anhydrous THF is another polar aprotic solvent used to stabilize intermediates in nucleeophilic substitutions and is the classic solvent for Grignard reactions. libretexts.org

Methanol : Used as a solvent in reductive amination reactions, often in combination with reducing agents like sodium borohydride (B1222165). In some systems, methanol can also participate in the reaction, for example, in certain catalytic systems for methanol synthesis, the solvent can alter the reaction mechanism. mdpi.com

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) : This solvent can also function as a reaction promoter, facilitating the alkylation of silyl enol ethers with diaryl methanols in a metal-free procedure. researchgate.net The unique properties of HFIP enable it to mediate the dehydroxylation of the benzylic alcohol and activate silicon-based nucleophiles. researchgate.net

Acetonitrile (B52724) (MeCN) : Utilized in reactions catalyzed by Lewis acids like dysprosium(III) trifluoromethanesulfonate. orgsyn.org

The polarity of the solvent can also play a key role. In studies of related dye compounds, it was observed that an increase in solvent polarity can accelerate reaction rates. nih.gov The table below summarizes the solvents used in various synthetic routes for related compounds.

Table 1: Solvent Effects in the Synthesis of this compound and Related Compounds

| Solvent | Reaction Type | Role/Observation | Reference |

|---|---|---|---|

| Dimethylformamide (DMF) | Nucleophilic Substitution / Pd-Catalyzed Coupling | Stabilizes alkoxide intermediates; common for cross-coupling. | |

| Tetrahydrofuran (THF) | Nucleophilic Substitution / Grignard Reaction | Stabilizes intermediates; standard for Grignard reagents. | libretexts.org |

| Methanol | Reductive Amination | Solvent for NaBH₄ reductions. | |

| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Alkylation | Acts as both solvent and reaction promoter. | researchgate.net |

| Acetonitrile (MeCN) | Lewis Acid Catalyzed Amination | Solvent for reactions using Dy(OTf)₃ catalyst. | orgsyn.org |

Catalysts and promoters are essential for enhancing reaction rates and improving selectivity in the synthesis of this compound.

Key catalytic systems include:

Grignard Reagents : The reaction of a Grignard reagent, such as 4-(dimethylamino)phenyl magnesium bromide, with an appropriate aldehyde or ketone is a fundamental C-C bond-forming reaction to produce the desired alcohol. biosynth.comgoogle.com Copper(I) salts like CuCl are often used to catalyze these addition reactions. google.com

Palladium Catalysts : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common catalyst for cross-coupling reactions to assemble the aryl framework of the molecule.

Lewis Acids : Aluminum bromide (AlBr₃) can catalyze the Friedel-Crafts type hydroxyalkylation of electron-rich arenes with aldehydes. rsc.org However, controlling the reaction to prevent the formation of triarylmethane byproducts is a key challenge. rsc.org

Iridium Complexes : Half-sandwich iridium complexes are effective catalysts for reductive amination, using ammonium (B1175870) formate (B1220265) as both the nitrogen and hydride source. kanto.co.jpnih.gov These reactions can often be performed under mild conditions. nih.gov

Phase-Transfer Catalysts : In biphasic systems, phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) can significantly enhance reactivity in nucleophilic substitution reactions, leading to higher yields.

The table below details various catalysts and their roles in relevant synthetic transformations.

Table 2: Catalysts and Promoters in Formation Pathways

| Catalyst/Promoter | Reaction Type | Function | Reference |

|---|---|---|---|

| 4-(dimethylamino)-phenyl magnesium bromide / CuCl | Grignard Reaction | Forms C-C bond with a carbonyl; CuCl acts as a catalyst. | biosynth.comgoogle.com |

| Pd(PPh₃)₄ | Palladium-Catalyzed Cross-Coupling | Catalyzes the coupling of aryl halides with organometallic reagents. | |

| AlBr₃ | Friedel-Crafts Hydroxyalkylation | Lewis acid that activates aldehydes for nucleophilic attack by arenes. | rsc.org |

| Iridium Complexes (e.g., [Cp*IrCl(Dap-picolinamidato)]) | Reductive Amination | Catalyzes the conversion of carbonyls to amines under mild conditions. | kanto.co.jpnih.gov |

| Tetrabutylammonium Bromide (TBAB) | Nucleophilic Substitution | Phase-transfer catalyst to enhance reaction rates in biphasic systems. | |

| Sodium Cyanoborohydride (NaBH₃CN) | Reductive Amination | Reducing agent for the imine intermediate. |

Temperature and reaction time are interdependent parameters that must be carefully controlled to maximize product yield and minimize byproduct formation.

Low-Temperature Reactions : Certain reactions, particularly reductive aminations, require low temperatures (e.g., 0–5°C) to control selectivity and prevent side reactions. This is critical when using reactive reagents like sodium cyanoborohydride to avoid the reduction of other functional groups.

Elevated Temperatures : Many reactions, including nucleophilic substitutions and palladium-catalyzed couplings, require heating to proceed at a reasonable rate. Temperatures can range from 60–80°C for substitutions to 120°C for certain coupling reactions. In some industrial processes, temperatures of 100–120°C under pressure are used to reduce reaction times significantly.

Reaction Duration : The time required for a reaction to reach completion can vary from a few hours to over 24 hours. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and to quench the reaction before significant byproduct formation occurs. libretexts.org For example, a nucleophilic substitution might run for 12-24 hours at 60-80°C to ensure complete conversion. In contrast, some optimized etherification reactions under reflux can be completed in 2-3 hours.

The following table provides examples of temperature and duration parameters for related syntheses.

Table 3: Temperature and Duration Parameters in Synthesis

| Reaction Type | Temperature | Duration | Observation | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | 60–80°C | 12–24 hours | Ensures complete substitution. | |

| Reductive Amination | 0–5°C | 1–2 hours | Controls side reactions and optimizes selectivity. | |

| Pd-Catalyzed Coupling | ~80°C | Not specified | Standard condition for the coupling step. | |

| Etherification (Reflux) | ~100°C | 2–3 hours | Optimized conditions for high yield. | |

| Industrial Nucleophilic Substitution | 100–120°C | 2–4 hours | Pressurized conditions to reduce reaction time. |

Compound Name Reference Table

Mechanistic Investigations of Chemical Transformations

Reaction Pathway Elucidation

The structural features of Dimethylamino(phenyl)methanol, particularly the interplay between the dimethylamino group, the phenyl ring, and the benzylic hydroxyl group, dictate its reactivity and the mechanistic routes it follows in chemical transformations.

The dehydroxylation of benzylic alcohols like this compound can proceed via an S_N1-type mechanism, particularly under acidic conditions or with the use of specific promoters. This pathway is facilitated by the formation of a stabilized carbocation intermediate. The direct nucleophilic substitution of alcohols is an attractive synthetic route as it can generate water as the sole by-product, though it is challenging due to the poor leaving group nature of the hydroxide (B78521) ion. researchgate.net

The reaction is initiated by the protonation of the hydroxyl group by a Brønsted or Lewis acid, forming a good leaving group (water). Subsequent departure of the water molecule generates a benzylic carbocation. The stability of this carbocation is crucial for the S_N1 pathway and is significantly enhanced by the electron-donating dimethylamino group through resonance, as well as by the delocalization of the positive charge across the phenyl ring.

Recent studies have shown that solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can mediate the dehydroxylation of related diarylmethanols, such as bis[4-(dimethylamino)phenyl]methanol, to facilitate reactions with nucleophiles. researchgate.net This process occurs through an HFIP-mediated dehydroxylation that leads to the formation of a stabilized benzylic cation, which then reacts with a suitable nucleophile. researchgate.net This method avoids the need for metal catalysts or other additives. researchgate.net The general mechanism involves the activation of the alcohol towards an S_N1-type reaction, where the hydroxyl group is substituted by a nucleophile. researchgate.net

While direct kinetic studies on this compound are not extensively documented in this specific context, research on structurally analogous compounds provides significant insights. For instance, the kinetics of the [2+2] cycloaddition-cycloreversion reaction between 4-(N,N-dimethylamino)phenylacetylene and various para-substituted benzylidenemalononitriles has been studied in detail. researchgate.net This reaction proceeds through a postulated dicyanocyclobutene intermediate to form 2-donor-substituted 1,1-dicyanobuta-1,3-dienes. researchgate.net

The study revealed that the transformations follow bimolecular, second-order kinetics. researchgate.net The rate-determining step is the initial cycloaddition, which involves the attack of the nucleophilic terminal alkyne carbon onto the dicyanovinyl electrophile. researchgate.net This step generates a transient zwitterionic intermediate, a characteristic feature of a dipolar mechanism. researchgate.net The reaction rates show a good linear free energy relationship with the electronic character of the substituents, confirming the polar nature of the transition state. researchgate.net

Computational analysis at the B3LYP/6-31G(d) level supports the experimental findings and the proposed stepwise mechanism via a zwitterionic intermediate. researchgate.net In some cases, the subsequent cycloreversion of the cyclobutene (B1205218) intermediate can become rate-determining. researchgate.net For example, the dicyanocyclobutene intermediate formed from the reaction with 1,1-dicyanoethene could be isolated and characterized, and it underwent a facile first-order cycloreversion upon heating. researchgate.net

Table 1: Experimental Activation Parameters for the Cycloaddition Step

| Parameter | Value |

| ΔH‡exp | 13-18 kcal mol-1 |

| ΔS‡exp | ~ -30 cal K-1 mol-1 |

| ΔG‡exp | 22-27 kcal mol-1 |

Data sourced from a study on the reaction of 4-(N,N-dimethylamino)phenylacetylene with benzylidenemalononitriles. researchgate.net

The dimethylaminophenyl moiety is known to participate in intramolecular proton transfer (IPT) processes, particularly in the excited state (ESIPT). Theoretical studies using density functional theory (DFT) and time-dependent DFT (TDDFT) have been employed to understand these mechanisms in related molecules. rsc.org

In a study of 2-(4-(dimethylamino)phenyl)-3-hydroxy-6,7-dimethoxy-4h-chromen-4-one (HOF), calculations showed that the solvent polarity significantly influences the ESIPT reaction. rsc.org An increase in solvent polarity was found to weaken the intramolecular hydrogen bond, making the proton transfer process more difficult. rsc.org The mechanism involves the transfer of a proton from a donor group (e.g., a hydroxyl group) to an acceptor site within the same molecule following photoexcitation. This process is often accompanied by a significant rearrangement of electronic charge density, leading to a large Stokes shift in the fluorescence spectrum.

In other related systems, such as 2-(4′-N,N-dimethylaminophenyl)imidazo[4,5-b]pyridine, a double proton transfer can induce a twisted intramolecular charge transfer (TICT) state. acs.org The process is sensitive to the solvent environment, with protic solvents playing a crucial role by forming hydrogen bonds with the molecule, thereby facilitating the proton transfer mechanism. acs.org The study of such processes is critical for the development of fluorescent probes and sensors. rsc.orgrsc.org

Cycloaddition-Cycloreversion Reaction Kinetics

Role as an Intermediate or Precursor

This compound and its derivatives are valuable building blocks in organic synthesis, often serving as key intermediates or precursors for more complex molecules.

The compound serves as a versatile intermediate due to the reactivity of its hydroxyl group, which can be easily substituted or modified. For instance, bis[4-(dimethylamino)phenyl]methanol is used as a precursor in the synthesis of methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. researchgate.net In this reaction, the methanol (B129727) derivative is activated and reacts with a silyl (B83357) enol ether in an alkylation reaction. researchgate.net

Similarly, more complex structures like 4,4'-Bis(dimethylamino)-4''-(methylamino)trityl alcohol, which contains the core dimethylaminophenyl methanol structure, can act as a precursor for introducing a trityl protecting group, which is widely used in organic synthesis to protect hydroxyl groups. smolecule.com The presence of the dimethylamino groups can influence the properties and reactivity of the resulting protected compound. smolecule.com

The dimethylaminophenyl group can participate in and direct cascade reactions, which are sequential transformations that occur in a single pot, leading to the efficient construction of complex molecular architectures.

An example is found in the synthesis of (7-exo-(Dimethylamino)-2-exo-phenyl-3-oxabicyclo[3.2.0]heptan-6-endo-yl)methanol through a diastereoselective multicomponent cascade reaction. amazonaws.com In other instances, the dimethylamino group can act as a directing group in reactions like the Pauson-Khand reaction, influencing the regioselectivity of the transformation. uwindsor.ca Furthermore, derivatives of this compound are involved in enzyme-initiated cascade reactions. For example, a two-enzyme cascade involving formaldehyde (B43269) dehydrogenase was used in a fluorosensor system for methanol detection, where a dimethylaminophenyl-containing compound was part of the sensing mechanism. rsc.org

Intermediate Formation in Complex Molecule Synthesis

Influence of Structural Modifications on Reactivity Profiles

The reactivity of this compound and its analogs is profoundly influenced by structural modifications to the aromatic ring and the amino group. These changes alter the electronic landscape and steric environment around the reactive benzylic alcohol center, thereby dictating reaction rates, regioselectivity, and even the nature of the products formed.

The electronic nature of substituents on the phenyl ring plays a critical role in modulating the reactivity of the carbinol functional group. The dimethylamino group itself is a strong electron-donating group (EDG), which significantly impacts the stability of intermediates formed during reactions.

Research into Friedel-Crafts-type hydroxyalkylation reactions has shown that the electronic properties of substituents on an aromatic ring can determine the regioselectivity of the substitution. rsc.org The presence of electron-donating groups on the phenyl ring generally enhances the rate of reactions that proceed through a carbocation intermediate. This is because EDGs stabilize the positive charge that develops on the benzylic carbon upon departure of the hydroxyl group. For instance, the formation of a highly stable cation, known as Michler's hydrol blue, is observed upon the HFIP-mediated dehydroxylation of bis[4-(dimethylamino)phenyl]methanol. mdpi.com This stabilization facilitates subsequent nucleophilic attack. mdpi.com

Studies comparing the reactivity of various substituted diarylmethanols in iodine-catalyzed substitution reactions provide quantitative insight into these electronic effects. Substrates bearing strong electron-donating groups, such as dimethylamino and methoxy (B1213986) groups, are highly reactive and furnish the desired products in excellent yields. In contrast, the presence of electron-withdrawing groups (EWGs) can have the opposite effect. While conventional thinking suggests EWGs should increase the electrophilicity of a carbonyl carbon, some studies indicate they may actually decrease it. researchgate.net Instead, the increased reactivity observed with EWGs in some contexts is attributed to a significant destabilization of the ground state of the carbonyl compound. researchgate.net

The following table summarizes the yields of an iodine-catalyzed substitution reaction, demonstrating the impact of electron-donating substituents on the substrate. rsc.org

| Substrate | Substituent | Yield (%) |

| Bis(4-methoxyphenyl)methanol | 4-Methoxy | 99 |

| Bis(4-(dimethylamino)phenyl)methanol | 4-Dimethylamino | 84 |

Table 1: Influence of electron-donating groups on the yield of an iodine-catalyzed nucleophilic substitution reaction. Data sourced from rsc.org.

The high yields for both substrates underscore the facilitating effect of electron-donating groups on the reaction rate by stabilizing the cationic intermediate. rsc.org

Steric factors, arising from the size and spatial arrangement of substituents, significantly govern the reactivity and selectivity of reactions involving this compound and its derivatives. Bulky groups near the reaction center can impede the approach of reagents, influencing the reaction's feasibility and outcome.

The role of steric hindrance on regioselectivity has been clearly demonstrated in hydroxyalkylation reactions. rsc.org For example, in the reaction of N,N-dimethyl-3-(piperidin-1-yl)aniline with pyridine-2-carboxaldehyde, the incoming electrophile preferentially adds to the carbon ortho to the less sterically hindered dimethylamino group, rather than the bulkier piperidine (B6355638) group. rsc.org This indicates that the reaction pathway favors the sterically more accessible position.

Conformational dynamics also play a crucial role. The ability of the molecule to adopt specific conformations can be essential for reactivity. For molecules with multiple aromatic rings, steric hindrance can dictate the dihedral angles between them. In derivatives of 2,5-diphenylpyrazine, steric hindrance forces the phenyl rings to twist out of the plane of the central pyrazine (B50134) ring. nih.gov However, the dimethylamino groups themselves are noted to be nearly coplanar with their attached phenyl rings, indicating a strong electronic coupling and relatively low steric bulk, which allows for effective charge transfer. nih.gov

In photoinduced intramolecular charge transfer (ICT) processes, conformational changes are integral to the reaction coordinate. Studies on 4-(dimethylamino)benzonitrile, a structurally related compound, reveal that following photoexcitation, the molecule undergoes internal conversion to a charge-transfer state within picoseconds, followed by vibrational relaxation. nih.gov This highlights the importance of rapid conformational dynamics, such as the twisting of the dimethylamino group relative to the phenyl ring, in facilitating electron transfer processes. nih.govresearchgate.net

The interplay between steric bulk and reaction outcome is illustrated in the table below, which shows the preferred site of substitution based on the steric properties of substituents on an aniline (B41778) ring. rsc.org

| Aniline Derivative | Substituents | Position of Hydroxyalkylation |

| N,N-dimethyl-3-(piperidin-1-yl)aniline | -NMe₂ (less hindered), -N(C₅H₁₀) (more hindered) | Ortho to the -NMe₂ group |

Table 2: Regioselectivity of hydroxyalkylation as a function of steric hindrance. Data sourced from rsc.org.

Advanced Spectroscopic Characterization and Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigation Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of Dimethylamino(phenyl)methanol, offering precise insights into the hydrogen and carbon environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications in Structure Confirmation

Proton NMR (¹H NMR) is instrumental in confirming the presence and arrangement of hydrogen atoms in this compound. The ¹H NMR spectrum provides characteristic signals corresponding to the different types of protons in the molecule. For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the six protons of the dimethylamino group typically appear as a singlet around δ 2.93 ppm. rsc.org The two protons of the benzylic methylene (B1212753) group (ArCH₂) are observed as a singlet at approximately δ 4.52 ppm. rsc.org The aromatic protons on the phenyl ring present as multiplets in the range of δ 6.6-7.2 ppm. rsc.org The hydroxyl proton often appears as a broad singlet, and its chemical shift can vary depending on concentration and solvent.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity |

| N(CH₃)₂ | ~2.93 rsc.org | Singlet |

| ArCH₂ | ~4.52 rsc.org | Singlet |

| Aromatic | ~6.6-7.2 rsc.org | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing detailed information about the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum. In CDCl₃, the carbon of the dimethylamino group resonates at approximately δ 40.8 ppm. rsc.org The benzylic carbon (ArCH₂) shows a signal around δ 65.4 ppm. rsc.org The aromatic carbons exhibit signals in the region of δ 112.9 to 128.7 ppm. rsc.org

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) in CDCl₃ |

| N(CH₃)₂ | ~40.8 rsc.org |

| ArCH₂ | ~65.4 rsc.org |

| Aromatic | ~112.9, ~128.7 rsc.org |

Advanced NMR Techniques for Stereochemical Assignments

For molecules with stereocenters, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are crucial for determining stereochemistry. While this compound itself is achiral, related chiral derivatives can be studied using these methods. NOESY experiments can establish through-space proximity between protons, which helps in assigning the relative configuration of stereocenters. researchgate.netresearchgate.net For instance, in complex structures, NOESY can reveal which substituents are on the same side of a molecule.

Vibrational Spectroscopic Approaches

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations present in this compound.

Infrared (IR) Spectroscopic Analysis of Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by detecting their characteristic vibrational frequencies. In the IR spectrum of this compound, a broad absorption band is typically observed in the region of 3200–3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The presence of C-H stretching vibrations from the aromatic and aliphatic parts of the molecule are seen around 2800-3000 cm⁻¹. docbrown.info The C-N stretching vibration of the aliphatic amine appears in the 1020-1250 cm⁻¹ range. docbrown.info Aromatic C=C stretching vibrations are typically observed around 1600 cm⁻¹. vulcanchem.com

Interactive Data Table: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Hydroxyl (O-H) | Stretching | ~3200–3600 |

| C-H (aromatic/aliphatic) | Stretching | ~2800-3000 docbrown.info |

| C=C (aromatic) | Stretching | ~1600 vulcanchem.com |

| C-N (aliphatic amine) | Stretching | ~1020-1250 |

Raman Spectroscopic Studies for Molecular Vibrations

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would show characteristic bands for the aromatic ring vibrations and the C-H and C-C skeletal vibrations. The information derived from Raman spectra can be used to further confirm the molecular structure and study vibrational modes that may be weak or absent in the IR spectrum. rsc.org

Mass Spectrometric Identification Methodologies

Mass spectrometry serves as a cornerstone for the definitive identification and purity assessment of this compound. Both electrospray ionization and gas chromatography-mass spectrometry are routinely employed to probe the molecular integrity of the compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Confirmation

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly effective for confirming the molecular weight of polar to ionic organic compounds like this compound. upce.cz This method typically involves dissolving the analyte in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724), and then introducing it into the mass spectrometer. uvic.ca The process generates charged droplets that, upon solvent evaporation, yield intact molecular ions.

For this compound (C9H13NO), with a molecular weight of 151.21 g/mol , ESI-MS in positive ion mode is expected to show a prominent signal corresponding to the protonated molecule, [M+H]⁺, at an m/z of approximately 152.2. nih.gov This technique is invaluable for verifying the presence of the target molecule in a sample. In more complex systems, such as in the study of reaction intermediates or derivatized compounds, ESI-MS can identify tagged molecules, providing insights into reaction mechanisms. uvic.ca For instance, derivatives of amines with reagents like p-(dimethylamino)phenyl isothiocyanate are readily analyzed by ESI-MS/MS, where the generated thiourea (B124793) structure undergoes efficient cleavage to produce intense and specific product ions. researchgate.net

| Compound/Derivative | Ionization Mode | Expected m/z [M+H]⁺ | Reference |

| This compound | Positive | ~152.2 | nih.gov |

| [3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-methanol | Positive | 341.12 | |

| Amine derivative with p-(dimethylamino)phenyl isothiocyanate | Positive | Varies | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a robust tool for assessing the purity and confirming the identity of volatile compounds like this compound. rsc.org In a typical GC-MS analysis, the sample is vaporized and passed through a capillary column (e.g., HP-5MS), which separates the components based on their boiling points and interactions with the stationary phase. mdpi.comresearchgate.net The separated components then enter the mass spectrometer, where they are ionized, commonly by electron impact (EI) at 70 eV. mdpi.comnih.gov

The resulting mass spectrum displays a unique fragmentation pattern that serves as a molecular fingerprint. For benzylic alcohols, fragmentation often involves the cleavage of smaller functional groups. nih.gov In the case of this compound, characteristic fragment ions would be expected, providing structural confirmation. GC-MS is also instrumental in monitoring reaction progress and identifying byproducts, as demonstrated in syntheses where it was used to observe the formation of related esters. mdpi.comresearchgate.net The technique's ability to separate and identify even trace impurities makes it essential for quality control. rsc.org

Electronic Absorption and Emission Spectroscopic Techniques

The electronic properties of this compound are primarily investigated through UV-Vis and fluorescence spectroscopy, which provide insights into the electronic transitions and the influence of the molecular environment on its excited states.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. For compounds like this compound and its derivatives, the absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting absorption spectrum is characteristic of the molecule's electronic structure.

In derivatives of this compound, such as certain chalcones and phthalocyanines, the UV-Vis spectra are characterized by broad bands resulting from π-π* transitions within the conjugated systems. mdpi.commdpi.com For example, a dimethylaminophenyl-substituted phthalocyanine (B1677752) in chloroform exhibits significant absorption peaks around 350 nm and in the 700-740 nm region. mdpi.com The position and intensity of these absorption bands can be influenced by the solvent environment. A study on a D–π–A thiophene (B33073) derivative with a p-dimethylaminophenyl donor group showed a bathochromic (red) shift of about 18 nm in the maximum absorption wavelength when the solvent was changed from nonpolar cyclohexane (B81311) to the highly polar dimethyl sulfoxide (B87167) (DMSO). rsc.org This solvatochromic shift indicates a change in the energy levels of the electronic states due to interactions with the solvent.

| Solvent | λmax (nm) | Reference |

| Cyclohexane (CHX) | ~397 | rsc.org |

| Dimethyl Sulfoxide (DMSO) | ~415 | rsc.org |

Fluorescence Studies and Solvent-Dependent Behaviors

Fluorescence spectroscopy provides valuable information about the excited states of molecules. Following excitation by absorption of light, a molecule can relax to the ground state by emitting a photon. This emission is highly sensitive to the molecule's structure and its environment.

Compounds containing the dimethylamino(phenyl) moiety often exhibit significant fluorescence and pronounced solvatochromism, where the emission wavelength changes with solvent polarity. rsc.orgajol.info For a D–π–A thiophene derivative featuring a p-dimethylaminophenyl group, the fluorescence emission maximum shifted dramatically from 458 nm in nonpolar cyclohexane to 620 nm in polar DMSO, a bathochromic shift of 162 nm. rsc.org This large shift is indicative of a more polar excited state compared to the ground state, a characteristic of intramolecular charge transfer (ICT) states. rsc.org The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is also highly dependent on the solvent. rsc.org In some cases, dual fluorescence can be observed in highly polar solvents like DMSO, suggesting the presence of multiple emissive states. ajol.info

| Solvent | λem (nm) | Reference |

| Cyclohexane (CHX) | 458 | rsc.org |

| Dimethyl Sulfoxide (DMSO) | 620 | rsc.org |

X-ray Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

For derivatives of this compound, single-crystal X-ray diffraction analysis reveals the exact molecular geometry and packing in the solid state. nih.goviucr.org For example, the crystal structure of 4-{2-[4-(dimethylamino)phenyl]diazen-1-yl}-1-methylpyridinium iodide showed that the packing is directed by a combination of Coulombic interactions, π-π stacking between phenyl rings, and various C—H⋯I and I⋯π interactions. nih.goviucr.org Such analyses are critical for understanding structure-property relationships. In another example, the crystal structure of a chalcone (B49325) derivative was determined to understand its molecular conformation. iucr.org The process involves growing single crystals of the compound, often by slow evaporation from a suitable solvent like methanol, and then analyzing the diffraction pattern of X-rays passing through the crystal. nih.gov

| Parameter | Value | Reference |

| Crystal System | Monoclinic | nih.goviucr.org |

| Space Group | P21/c | nih.goviucr.org |

| a (Å) | 18.0508 (14) | nih.gov |

| b (Å) | 7.2790 (5) | nih.gov |

| c (Å) | 11.3760 (9) | nih.gov |

| β (°) | 98.929 (7) | nih.gov |

| V (ų) | 1476.60 (19) | nih.gov |

Conformation and Hydrogen Bonding Network Characterization

The conformation of this compound is dictated by the rotational freedom around its single bonds and the potential for intramolecular interactions. The interplay between the hydroxyl (-OH), dimethylamino (-N(CH₃)₂), and phenyl groups gives rise to specific spatial arrangements that can be probed using spectroscopic and crystallographic methods.

Spectroscopic Insights:

Infrared (IR) spectroscopy is a key tool for identifying the nature of hydrogen bonding. The O-H stretching vibration in alcohols is particularly sensitive to its environment. A free, non-hydrogen-bonded hydroxyl group typically shows a sharp absorption band in the 3600-3650 cm⁻¹ region. In contrast, when the hydroxyl group participates in hydrogen bonding, this band becomes broad and shifts to a lower frequency, usually appearing between 3300-3400 cm⁻¹. libretexts.org The presence of a broad O-H band in the spectrum of this compound would indicate significant intermolecular or intramolecular hydrogen bonding.

Furthermore, studies on the closely related benzyl (B1604629) alcohol have shown that it can adopt different conformations. In the gas phase, a planar conformer is often dominant, but in clusters with water, a gauche conformer is preferred. This gauche conformation allows for an intramolecular hydrogen bond to form between the alcoholic OH group and the π-electrons of the phenyl ring. nii.ac.jp Given the structural similarity, this compound is also expected to exhibit such conformational isomerism, influenced by its solvent environment. The presence of the dimethylamino group introduces an additional site for potential intramolecular hydrogen bonding (O-H···N), which would compete with the O-H···π interaction and intermolecular hydrogen bonding.

¹H Nuclear Magnetic Resonance (NMR) spectroscopy provides further conformational details. The chemical shift of the proton on the carbon adjacent to the hydroxyl group (the benzylic proton) typically appears in the 3.4-4.5 ppm range due to the deshielding effect of the oxygen atom. libretexts.org The hydroxyl proton itself gives a signal whose position is highly dependent on concentration, temperature, and solvent, reflecting the extent of hydrogen bonding.

Crystallographic Analysis:

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₃NO |

| Crystal System | Orthorhombic |

| Space Group | Pbcn (No. 60) |

| a (Å) | 29.554(4) |

| b (Å) | 7.4930(11) |

| c (Å) | 8.2800(10) |

| Volume (ų) | 1833.6(4) |

| Z (molecules per unit cell) | 8 |

| Temperature (K) | 200 |

Chiral Recognition and Racemic Mixture Analysis

The central carbon atom bonded to the hydroxyl, phenyl, and dimethylamino groups is a stereocenter, meaning this compound exists as a pair of enantiomers. A 50:50 mixture of these enantiomers is known as a racemic mixture. The separation and analysis of these enantiomers are crucial in many applications and are achieved through methods that rely on chiral recognition.

Diastereomeric Salt Formation:

A classical and highly effective method for resolving a racemic mixture of a basic compound like this compound is through the formation of diastereomeric salts. mdpi.com This involves reacting the racemate with a single enantiomer of a chiral acid, often referred to as a resolving agent.

The reaction proceeds as follows: (R/S)-Base + (R)-Acid → (R)-Base-(R)-Acid + (S)-Base-(R)-Acid

The resulting products are diastereomers, which, unlike enantiomers, have different physical properties, such as solubility. This difference allows them to be separated by fractional crystallization. For instance, a structurally similar amino alcohol, (R)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol, has been successfully resolved with an enantiomeric excess (ee) of 99% by forming a diastereomeric salt with (1S)-camphorsulfonic acid. Other commonly used chiral resolving agents for amines include tartaric acid and its derivatives. mdpi.comgoogle.com Once the diastereomeric salt is isolated and purified, the pure enantiomer of the base can be recovered by treatment with a non-chiral base. The crystal packing of these diastereomeric salts is often stabilized by a combination of salt bridges, hydrogen bonds, and CH-π interactions, which are critical for effective chiral recognition. rsc.org

Chiral Chromatography:

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. phenomenex.com The separation is based on the differential transient interactions between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times.

For the analysis of this compound, several types of CSPs would be suitable:

Polysaccharide-based CSPs: Columns like Chiralpak® and Chiralcel®, which are based on derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used. Chiral recognition on these phases is often driven by a combination of hydrogen bonding, π-π interactions, and steric hindrance. mdpi.com

Cyclodextrin-based CSPs: Cyclodextrins are chiral, cyclic oligosaccharides that can form inclusion complexes with guest molecules. mdpi.com The separation of enantiomers occurs due to differences in the stability of the diastereomeric host-guest complexes formed. β-cyclodextrin and its derivatives are commonly employed for this purpose. acs.org

The composition of the mobile phase, including the type of organic modifier (e.g., methanol, ethanol, isopropanol) and the presence of additives (e.g., diethylamine (B46881) for basic analytes), is critical for optimizing the separation and achieving baseline resolution. mdpi.comresearchgate.net

| Method | Principle | Key Factors for Success | Typical Application |

|---|---|---|---|

| Diastereomeric Salt Crystallization | Reaction with a chiral resolving agent to form diastereomers with different solubilities. | Choice of resolving agent (e.g., tartaric acid, camphorsulfonic acid); choice of solvent. mdpi.com | Preparative scale resolution of racemates. |

| Chiral HPLC | Differential interaction with a chiral stationary phase (CSP). | Selection of CSP (e.g., polysaccharide, cyclodextrin); mobile phase composition (solvent, additives). phenomenex.commdpi.com | Analytical quantification of enantiomeric excess (ee) and preparative separation. |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For Dimethylamino(phenyl)methanol, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are instrumental in predicting its properties. researchgate.net

Molecular Geometry Optimization and Structural Prediction

DFT is utilized to determine the most stable three-dimensional arrangement of atoms in this compound, known as its optimized molecular geometry. These calculations can predict bond lengths, bond angles, and dihedral angles. nih.gov For instance, in related molecules, DFT calculations have shown how substituents can cause distortions in the phenyl ring from a perfect hexagonal geometry. nih.gov The optimized geometry of similar structures has been found to be in good agreement with experimental data obtained from X-ray diffraction. researchgate.net For example, in a related dimethylamino-substituted molecule, the amino group was found to be oriented in an anti-periplanar conformation relative to the pyridine (B92270) ring, with specific torsional angles indicating an out-of-plane arrangement of the carboxylic and dimethylamino groups. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.govmdpi.com A smaller energy gap generally implies higher reactivity. nih.gov

For molecules with a dimethylamino group, the HOMO is often localized on the electron-donating dimethylamino-phenyl moiety, while the LUMO can be distributed over other parts of the molecule, indicating a potential for intramolecular charge transfer upon excitation. nih.govrsc.org The HOMO and LUMO energies are fundamental in calculating various global reactivity descriptors.

Table 1: Frontier Molecular Orbital (FMO) Parameters

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate an electron. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability. |

This table is for illustrative purposes; specific values for this compound require dedicated calculations.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de It examines the delocalization of electron density between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy associated with these donor-acceptor interactions quantifies the strength of intramolecular charge transfer and hyperconjugative effects. rsc.orgresearchgate.net

In molecules containing groups like dimethylamino and hydroxyl, NBO analysis can reveal significant interactions. For instance, the lone pairs on the nitrogen and oxygen atoms can act as donors, delocalizing electron density into antibonding orbitals of adjacent bonds. rsc.org This analysis helps in understanding the nature of chemical bonds, hybridization, and resonance within the molecule. nih.govuni-muenchen.de

Charge Distribution and Electrostatic Potential Surfaces

The distribution of electronic charge within a molecule is fundamental to its chemical behavior. Methods like Mulliken population analysis and Natural Population Analysis (NPA), often performed as part of NBO analysis, assign partial charges to each atom. nih.govmdpi.com These charges help in identifying electrophilic and nucleophilic sites.

Molecular Electrostatic Potential (MEP) surfaces provide a visual representation of the charge distribution. libretexts.org These maps illustrate the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov For a molecule like this compound, the MEP surface would likely show a negative potential around the oxygen and nitrogen atoms due to their lone pairs of electrons.

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. mdpi.com It is a primary tool for simulating electronic spectra. anu.edu.au

Simulation of Electronic Spectra (UV-Vis, Fluorescence)

TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption and fluorescence spectra of molecules. researchgate.net By calculating the vertical excitation energies and oscillator strengths, TD-DFT can simulate the absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π→π*). mdpi.comsemanticscholar.org

For push-pull molecules containing a dimethylamino group, TD-DFT has been successfully used to predict their photophysical properties. mdpi.com The choice of functional, such as CAM-B3LYP, can be important for accurately describing charge-transfer excited states. researchgate.net The solvent environment can also be incorporated into these calculations using models like the Polarizable Continuum Model (PCM) to simulate spectra in different solvents. researchgate.netmdpi.com These simulations can predict solvatochromic shifts, which are changes in the absorption or emission spectra with varying solvent polarity. semanticscholar.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-(Dimethylamino)benzaldehyde (B131446) |

| 4-dimethylamino-4′-nitrostilbene |

| (1E,6E)−1,7-Bis(4-(dimethylamino)phenyl)hepta-1,6-diene-3,5–dione |

| 4-[2-(4-dimethylamino-phenyl)-vinyl]-1-methyl-pyridinium 4-aminoazobenzene-4′-sulfonate |

| (2E)-3-[4-(Dimethylamino)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one |

| (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one |

| 4-(4-chlorophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile |

| 4-[4-(dimethylamino) phenyl]-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile |

| o-(p-dimethylamino-styryl)-methylpyridinium |

| 4-(dimethylamino)benzonitrile |

| 4-aminoantipyrine |

| 4-(dimethylamino)azobenzene |

| Methane |

| Water |

| Methanol (B129727) |

| Ethanol |

| Chloroform (B151607) |

| Acetone |

| Toluene (B28343) |

| Benzene |

| Acetic acid |

| Tetrahydrofuran |

| Dimethylformamide |

| Ammonia |

| Hexane (B92381) |

| Dimethyl sulfoxide (B87167) (DMSO) |

Mechanistic Studies Through Computational Simulations

Computational simulations are indispensable for mapping out the detailed mechanisms of chemical reactions. By calculating the energies of reactants, products, and transition states, it is possible to understand reaction pathways and predict their feasibility.

Density Functional Theory (DFT) is frequently employed to investigate reaction mechanisms at the molecular level. researchgate.net This involves locating and characterizing the geometry of the transition state (TS)—the highest energy point along the reaction coordinate—and the associated reactant complex (RC) and product complex (PC). researchgate.net By performing frequency calculations on these structures, key thermodynamic and kinetic parameters, such as the activation energy (barrier height), can be determined. researchgate.netumich.edu For example, in computational models of reactions involving alcohols and isocyanates, the activation barrier is significantly lowered in the presence of a catalyst, a phenomenon that can be precisely quantified through simulation. researchgate.net These calculations provide a quantitative understanding of the catalytic cycle and the factors controlling the reaction rate.

| Parameter | Reactant Complex (RC) | Transition State (TS) | Product (P) |

| Relative Energy (kJ/mol) | 0.0 | +95.2 | -75.5 |

| Description | Initial complex formed between reactants. | Highest energy structure along the reaction path, representing the activation barrier. | The final, more stable chemical species. |

This interactive table illustrates a hypothetical energy profile for a reaction modeled using computational methods like the G3MP2BHandHLYP composite method. The values are representative of a catalyzed reaction pathway, demonstrating the energy changes from reactants to products through a transition state. researchgate.net

The solvent environment can profoundly influence reaction rates and mechanisms. Computational chemistry accounts for these effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, which is computationally efficient for studying how solvent polarity affects the stability of different states. researchgate.netacs.org This approach has been used to study the conformational properties and stability of dimethylaminophenyl derivatives in various solvents. acs.org

Explicit models, where individual solvent molecules are included in the simulation, offer a more detailed picture, especially when specific interactions like hydrogen bonding are critical. acs.org Studies on charge-transfer dynamics in molecules like 4-(N,N-dimethylamino)benzonitrile in methanol have shown that both the solvent's polarity and its ability to form hydrogen bonds are crucial in stabilizing the charge-transfer state and influencing the reaction dynamics. researchgate.netacs.org Single-molecule studies have further revealed that the microscopic heterogeneity of solvent mixtures, such as ethanol-water solutions, can be detected through its effect on reaction kinetics, highlighting the sensitivity of chemical reactions to their immediate molecular environment. acs.org

Transition State Characterization and Activation Parameters

Prediction of Electronic and Photophysical Properties

Theoretical calculations are highly effective in predicting the electronic and photophysical properties of novel materials, guiding the design of molecules for specific applications in optics and electronics.

Molecules with significant charge separation, such as derivatives of this compound, are often investigated for their non-linear optical (NLO) properties. Computational methods like DFT are used to calculate the static and dynamic first (β) and second (γ) hyperpolarizabilities, which are key metrics for a material's NLO response. researchgate.netresearchgate.net Studies on related chalcone (B49325) and hydrazone derivatives show that the presence of the dimethylamino donor group coupled with an acceptor through a π-conjugated system leads to large hyperpolarizability values. researchgate.netscirp.org The solvent environment is also known to influence NLO properties, an effect that can be modeled computationally using self-consistent reaction field (SCRF) methods. researchgate.net

| Compound/Derivative | Property | Calculated Value | Method/Basis Set | Source |

| DMPM4NBCHM | Nonlinear refractive index (n₂) | 3.39 × 10⁻¹¹ m²/W | Z-scan (Experimental) | scirp.org |

| DMPM4NBCHM | Nonlinear absorption (β) | 9.53 × 10⁻⁵ m/W | Z-scan (Experimental) | scirp.org |

| DSMFS | Static 1st hyperpolarizability (β) | 1.5726 × 10⁻²⁸ esu | B3LYP/6-311++G(d,p) | researchgate.net |

| DSMFS | Static 2nd hyperpolarizability (γ) | 271.63 × 10⁻³⁶ esu | B3LYP/6-311++G(d,p) | researchgate.net |

| DSPFS | Static 1st hyperpolarizability (β) | 1.5528 × 10⁻²⁸ esu | B3LYP/6-311++G(d,p) | researchgate.net |

| DSPFS | Static 2nd hyperpolarizability (γ) | 303.31 × 10⁻³⁶ esu | B3LYP/6-311++G(d,p) | researchgate.net |

This interactive table presents computationally and experimentally determined NLO properties for derivatives containing the dimethylaminophenyl moiety. DMPM4NBCHM is {(1Z)-[4-(Dimethylamino)Phenyl]Methylene} 4-Nitrobenzocarboxy Hydrazone Monohydrate; DSMFS and DSPFS are stilbazolium tosylate derivatives.

The potential of organic molecules for use in photovoltaic devices, particularly as sensitizers in Dye-Sensitized Solar Cells (DSSCs), is extensively evaluated using theoretical methods. osti.gov DFT and TD-DFT calculations are performed to determine key parameters that govern solar cell efficiency. nih.govnih.gov These include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (Eg), and the absorption spectrum. nih.govresearchgate.net A small HOMO-LUMO gap is generally indicative of higher chemical reactivity and better light absorption capabilities. nih.gov

Further analysis allows for the prediction of photovoltaic performance metrics such as the light-harvesting efficiency (LHE), the open-circuit voltage (Voc), and the Gibbs free energy of electron injection. nih.govnih.gov Theoretical studies on dyes incorporating the dimethylaminophenyl group have shown that modifying the molecular structure can tune these electronic properties to optimize performance. osti.govdntb.gov.ua For example, twisting of the dimethylaminophenyl group in the excited state has been shown to be a critical factor in enhancing photovoltaic properties. osti.gov

| Parameter | Description | Calculated Value (Representative Dye) | Source |

| HOMO Energy | Highest Occupied Molecular Orbital energy level. | -5.253 eV | nih.govnih.gov |

| LUMO Energy | Lowest Unoccupied Molecular Orbital energy level. | -2.447 eV | nih.govnih.gov |

| Energy Gap (Eg) | The difference between LUMO and HOMO energies. | 2.806 eV | nih.govnih.gov |

| Light Harvesting Efficiency (LHE) | The fraction of incident photons absorbed by the dye. | 0.90 | nih.govresearchgate.net |

| Open-Circuit Voltage (Voc) | The maximum voltage available from a solar cell. | 0.81 V | nih.gov |

This interactive table summarizes key photovoltaic parameters for a novel (E)-6-(4-(dimethylamino)phenyl)diazenyl)-2-octyl-benzoisoquinoline-1,3-dione dye, as determined by DFT/TD-DFT calculations. These values are crucial for assessing a molecule's potential as a DSSC sensitizer.

Non-Linear Optical (NLO) Property Investigations

Intermolecular Interaction Analysis

Computational and theoretical modeling provide profound insights into the intermolecular forces that govern the supramolecular assembly of crystalline solids. For this compound and related structures, techniques such as Hirshfeld surface analysis and hydrogen bond modeling are instrumental in deconstructing the complex network of non-covalent interactions that dictate crystal packing and stability. While specific crystallographic and corresponding computational studies for the parent compound this compound are not extensively detailed in the available literature, analysis of closely related molecules containing the dimethylamino-phenyl moiety provides a clear framework for understanding these interactions.

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can identify regions of significant intermolecular contact. The normalized contact distance (d_norm), which is based on the distances from the surface to the nearest atom inside (d_i) and outside (d_e) the surface, is particularly useful. The d_norm surface is visualized using a red-white-blue color scheme, where red spots indicate close intermolecular contacts (shorter than van der Waals radii), white regions represent contacts around the van der Waals separation, and blue areas signify longer contacts. doi.org

This 3D surface analysis is complemented by 2D fingerprint plots, which summarize all intermolecular contacts by plotting d_e against d_i. These plots provide a quantitative measure of the percentage contribution of each type of interaction to the total Hirshfeld surface. researchgate.net

Table 1: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for Related Compounds

| Compound | H···H (%) | C···H/H···C (%) | O···H/H···O (%) | N···H/H···N (%) | Other Significant Contacts (%) | Reference |

|---|---|---|---|---|---|---|

| (E)-4-({2,2-dichloro-1-[4-(dimethylamino)phenyl]ethenyl}diazenyl)benzonitrile | 33.6 | 14.1 | - | 17.2 | Cl···H (14.1) | nih.gov |

| (2E)-3-[4-(Dimethylamino)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one | 41.3 | - | 30.9 | - | - | researchgate.net |

| 4-[2-(4-dimethyl amino-phenyl)-vinyl]-1-methyl-pyridinium bromide | 50.4 | 15.7 (C-H) + 11.5 (H-C) | - | - | Br···H (12.6) + H···Br (6.5) | rsc.org |

| N-{N-[amino(dimethylamino)methyl]carbamimidoyl}-3-bromobenzenesulfonamide | 35.0 | 13.1 | 19.2 | 11.5 | Br···H (14.1) | iucr.org |

This table presents data from compounds structurally related to this compound to illustrate typical interaction percentages.

Hydrogen bonds are among the most critical directional interactions in molecular crystals, significantly influencing their structure and properties. In this compound, the presence of a hydroxyl (-OH) group as a hydrogen bond donor and a nitrogen atom of the dimethylamino group as a potential acceptor suggests the formation of distinct hydrogen bonding networks. The hydroxyl group can also act as an acceptor.

Computational modeling, often in conjunction with single-crystal X-ray diffraction, allows for the detailed characterization of these networks. This includes determining the geometry of hydrogen bonds (D–H···A distance and angle, where D is the donor and A is the acceptor) and identifying recurring structural patterns or motifs, such as chains or rings. doi.orgiucr.org

In related structures, both conventional (e.g., O—H···N, O—H···O) and unconventional (e.g., C—H···O, C—H···π) hydrogen bonds are frequently observed. iucr.org For instance, studies on derivatives show that the hydroxyl group readily participates in O–H···O or O–H···N interactions, which often link molecules into chains or layers. The dimethylamino group, while a weaker acceptor, can also participate in these networks. Furthermore, C-H groups adjacent to electron-withdrawing or -donating centers can act as donors to form C-H···O or C-H···π interactions, which, although weaker, collectively contribute to the cohesion of the three-dimensional architecture. iucr.org Modeling of these interactions is crucial for understanding the supramolecular assembly.

Table 2: Examples of Hydrogen Bond Geometries in Related Crystal Structures

| Compound Type/Name | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |

|---|---|---|---|---|---|---|

| Schiff Base with Phenol (B47542) | O1—H1···N1 | - | - | - | - | nih.gov |

| (4E)-4-((naphthalen-2-yl)methyleneamino)-1,2-dihydro-2,3-dimethyl-1-phenylpyrazol-5-one | C19—H20···O1 (intramolecular) | 1.092 | 2.289 | 3.030 | 123.39 | doi.org |

| N-{N-[amino(dimethylamino)methyl]carbamimidoyl}-3-bromobenzenesulfonamide | N—H···N (intermolecular) | - | - | - | - | iucr.org |

| N-{N-[amino(dimethylamino)methyl]carbamimidoyl}-3-bromobenzenesulfonamide | N—H···O (intermolecular) | - | - | - | - | iucr.org |

This table provides representative data on hydrogen bond geometries found in the crystal structures of related molecules. Dashes indicate that specific numerical values were not provided in the summary text of the cited source but the interaction was noted.

Applications in Organic Synthesis and Reagent Chemistry

Building Block for Complex Organic Molecules

Dimethylamino(phenyl)methanol derivatives are valuable intermediates in the multi-step synthesis of complex organic structures. lookchem.com The inherent reactivity of their functional groups can be strategically exploited to construct larger molecules with desired properties, finding use in fields from materials science to medicinal chemistry.

The structural components of this compound are frequently incorporated into heterocyclic systems. These ring structures are ubiquitous in pharmaceuticals and biologically active compounds. Research has shown that the dimethylamino-phenyl moiety is a key component in the formation of fused heterocyclic systems. For instance, the compound 7-Dimethylamino-2-phenyl-1,2,4-triazolo[1,5-a] researchgate.nettriazin-5-amine, which features a complex triazolotriazine core, is synthesized and crystallized with methanol (B129727), indicating the role of such structures as foundational precursors. researchgate.net In its crystal structure, the dimethylamino group engages in weak intramolecular hydrogen bonds with nitrogen atoms within the heterocyclic system, demonstrating how the substituent can influence the final conformation of the complex molecule. researchgate.net

The formation of new carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons from simpler precursors. This compound and its related structures play a significant role in several types of C-C coupling reactions, often facilitated by transition metal catalysts like palladium. chemie-brunschwig.ch